![molecular formula C17H28O2 B14232120 1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene CAS No. 401570-75-0](/img/structure/B14232120.png)
1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene is an organic compound with the molecular formula C15H24O2. This compound is known for its role as an intermediate in the synthesis of conjugated polymers, which are utilized in various applications such as polymer solar cells (PSCs) and light-emitting diodes (LEDs) .
Méthodes De Préparation
The synthesis of 1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene typically involves the reaction of 4-methoxy-2,5-dimethylphenol with 2-ethylhexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The product is then purified through distillation or recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene has a wide range of scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of polymer solar cells (PSCs) and light-emitting diodes (LEDs), contributing to the advancement of renewable energy technologies and electronic devices
Mécanisme D'action
The mechanism of action of 1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene involves its interaction with specific molecular targets and pathways. In the context of polymer synthesis, the compound acts as a monomer that undergoes polymerization reactions to form conjugated polymers. These polymers exhibit unique electronic properties due to the delocalization of π-electrons along the polymer backbone .
In biological systems, the compound’s derivatives may interact with cellular targets such as enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific structure and functional groups of the derivatives .
Comparaison Avec Des Composés Similaires
1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene can be compared with other similar compounds, such as:
Bis(2-ethylhexyl) phthalate: This compound is also used in the production of polymers and has similar applications in the industry.
4-(2-Ethylheptyloxy)benzaldehyde: Another intermediate used in the synthesis of conjugated polymers, with comparable properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct electronic properties to the resulting polymers, making it highly valuable for advanced material applications .
Propriétés
Numéro CAS |
401570-75-0 |
|---|---|
Formule moléculaire |
C17H28O2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
1-(2-ethylhexoxy)-4-methoxy-2,5-dimethylbenzene |
InChI |
InChI=1S/C17H28O2/c1-6-8-9-15(7-2)12-19-17-11-13(3)16(18-5)10-14(17)4/h10-11,15H,6-9,12H2,1-5H3 |
Clé InChI |
ZHMJGDUZBVTXAK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC1=CC(=C(C=C1C)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol](/img/structure/B14232041.png)
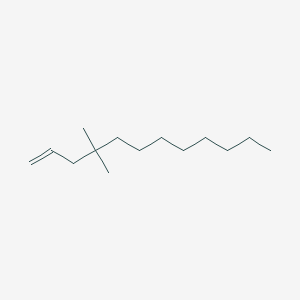
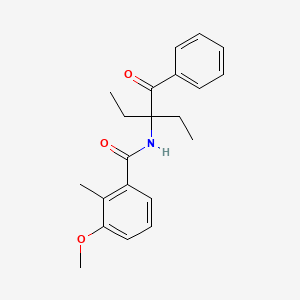

![1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)sulfonyl]-](/img/structure/B14232078.png)
![4-[1-(4-phenylbutyl)-3,6-dihydro-2H-pyridin-4-yl]phenol](/img/structure/B14232085.png)

![N-[(2S)-1-Hydroxypropan-2-yl]-2-methylhexadec-2-enamide](/img/structure/B14232102.png)
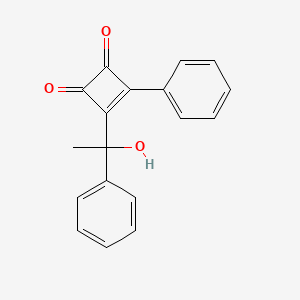

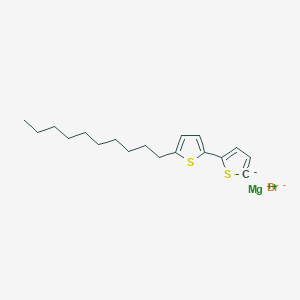
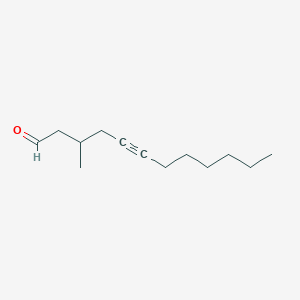
![4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine](/img/structure/B14232135.png)
![Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane](/img/structure/B14232136.png)
